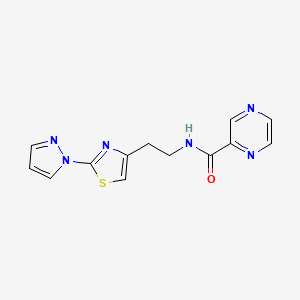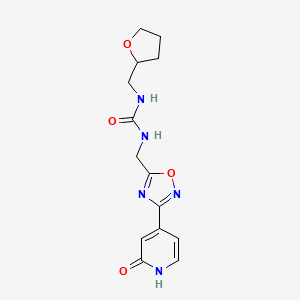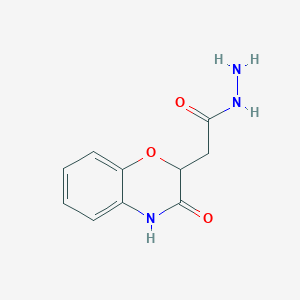![molecular formula C26H21N3OS B2989569 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793873-81-0](/img/structure/B2989569.png)
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound with potential applications in various fields of scientific research. The structure comprises a pyrrolo[3,2-d]pyrimidine core, which is known for its bioactivity, making it of significant interest in medicinal chemistry. Its complex structure offers numerous possibilities for interactions at the molecular level, giving it potential as a lead compound in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multistep organic reactions. Key steps may include the formation of the pyrrolo[3,2-d]pyrimidine ring system followed by selective functionalization to introduce the benzylthio and tolyl groups.
Industrial Production Methods: Industrial production of this compound would likely focus on optimizing yield and purity through efficient synthetic routes. Techniques such as high-throughput synthesis and automated reaction monitoring could be employed to scale up the production.
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the sulfur-containing benzylthio group.
Reduction: Reduction could affect the nitro or carbonyl groups, depending on specific structural variations.
Substitution: Electrophilic or nucleophilic substitution reactions could be used to modify the aromatic rings or introduce new functional groups.
Common Reagents and Conditions: Common reagents might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Solvents such as dichloromethane or toluene might be employed to optimize reaction conditions.
Major Products: The major products depend on the specific reactions performed. Oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines, and substitution could introduce a wide range of functional groups.
科学的研究の応用
Chemistry: Used as a scaffold for the development of new synthetic methodologies and to explore reactivity patterns of heterocyclic compounds. Biology: Investigated for its potential to interact with biological macromolecules, possibly acting as enzyme inhibitors or receptor antagonists. Medicine: Explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antiviral activities. Industry: Could serve as a precursor or intermediate in the synthesis of more complex molecules or materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets, possibly involving binding to enzymes or receptors. The exact mechanism might include inhibition of enzymatic activity, modulation of receptor functions, or interference with cellular pathways.
Similar Compounds
2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one: Slightly different ring system.
7-phenyl-3-(m-tolyl)-2-thio-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the benzyl group.
2-(benzylthio)-7-methyl-3-phenyl-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Variation in substitution pattern.
Uniqueness: The uniqueness of 2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, providing distinct advantages for targeted applications in research and industry.
That’s your deep dive into this fascinating compound. Intrigued by a particular aspect?
特性
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-9-8-14-21(15-18)29-25(30)24-23(22(16-27-24)20-12-6-3-7-13-20)28-26(29)31-17-19-10-4-2-5-11-19/h2-16,27H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXYXYVULREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2989491.png)

![N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2989495.png)

![3-Methyl-5-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2989497.png)
![N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2989498.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2989502.png)


![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)
